Dinactin

Description

Antibiotic 170t is a natural product found in Streptomyces with data available.

Structure

2D Structure

Properties

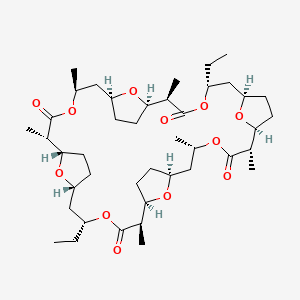

IUPAC Name |

(1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S)-5,23-diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O12/c1-9-29-21-33-13-17-35(51-33)25(5)39(43)47-24(4)20-32-12-16-38(50-32)28(8)42(46)54-30(10-2)22-34-14-18-36(52-34)26(6)40(44)48-23(3)19-31-11-15-37(49-31)27(7)41(45)53-29/h23-38H,9-22H2,1-8H3/t23-,24-,25-,26-,27+,28+,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGIMZKOJALMU-HXUSMMTHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)CC)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)O1)C)C)C)CC)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

765.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20261-85-2 | |

| Record name | Dinactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020261852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,13,22,31,37,38,39,40-Octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone, 5,23-diethyl-2,11,14,20,29,32-hexamethyl-, (1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINACTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEN4Q6B74Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dinactin Production in Streptomyces Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinactin, a member of the macrotetrolide family of antibiotics, is a secondary metabolite produced by various species of the genus Streptomyces. These compounds are characterized by a large macrocyclic lactone ring and exhibit a wide range of biological activities, including antimicrobial, insecticidal, and antitumor properties.[1][2] this compound, in particular, has garnered interest for its potential as an antitumor antibiotic.[2][3] This technical guide provides an in-depth overview of the Streptomyces species known to produce this compound, quantitative production data, detailed experimental protocols for cultivation and analysis, and an exploration of the biosynthetic pathways involved.

This compound-Producing Streptomyces Species

Several species of Streptomyces have been identified as producers of this compound. The primary species reported in the literature are:

-

Streptomyces cavourensis [2]

These species, often isolated from soil and marine environments, represent a rich source for the discovery and production of this compound and other macrotetrolides.

Quantitative Production of this compound

The production yield of this compound can vary significantly depending on the Streptomyces species and the fermentation conditions employed. While comprehensive comparative data is limited, reported yields provide a benchmark for production efforts.

| Streptomyces Species | Reported this compound Yield (mg/L) | Reference |

| Unspecified Streptomyces sp. | up to 160.8 | [2][7] |

| Streptomyces badius gz-8 | EC50 of 2.55 µg/mL (antifungal activity) | [6] |

| Streptomyces puniceus AS13 | IC50 of 1.1-9.7 µM (antitumor activity) | [3] |

It is important to note that the data for S. badius and S. puniceus reflect biological activity rather than direct production yield in mg/L. The 160.8 mg/L figure represents a significant production level, highlighting the potential for high-yield fermentation.[2][7]

Experimental Protocols

Cultivation of this compound-Producing Streptomyces

Objective: To cultivate Streptomyces species for the production of this compound.

Materials:

-

Selected Streptomyces strain (e.g., S. puniceus AS13, S. badius gz-8)

-

Inoculation medium (e.g., Tryptone Soya Broth)

-

Production medium (e.g., Glucose Soybean Meal Broth, ISP2 medium)

-

Sterile flasks

-

Shaking incubator

Procedure:

-

Inoculum Preparation: Inoculate a loopful of the desired Streptomyces strain from a solid agar plate into a flask containing a suitable inoculation medium. Incubate at 28-30°C for 2-3 days on a rotary shaker (e.g., 180 rpm) to obtain a seed culture.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). The choice of production medium is critical and can be optimized for each strain. A common approach is to use a complex medium containing a carbon source (e.g., glucose) and a nitrogen source (e.g., soybean meal).

-

Fermentation: Incubate the production culture at 28-30°C for 7-10 days in a shaking incubator (e.g., 180-200 rpm). Monitor the culture for growth and secondary metabolite production.

Extraction of this compound

Objective: To extract this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Cell Separation: Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g for 15 minutes) to separate the mycelium from the supernatant.

-

Solvent Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes. Allow the layers to separate.

-

Collection of Organic Phase: Collect the upper ethyl acetate layer, which contains the extracted this compound. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

-

Extraction from Mycelium (Optional): The mycelial pellet can also be extracted with ethyl acetate or another suitable solvent to recover any intracellularly trapped this compound.

-

Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in the crude extract.

Materials:

-

Crude extract

-

This compound standard

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

HPLC system with a suitable detector (e.g., UV or MS)

-

C18 reverse-phase column

Procedure:

-

Sample Preparation: Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol) to a known final concentration. Filter the sample through a 0.22 µm syringe filter before injection.

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the sample.

-

HPLC Analysis: Inject the standards and the sample onto the HPLC system. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile or methanol. Detection can be performed using a UV detector at an appropriate wavelength or, for higher sensitivity and specificity, a mass spectrometer.

-

Quantification: Construct a standard curve by plotting the peak area of the this compound standard against its concentration. Use the peak area of this compound in the sample to determine its concentration from the standard curve.

Biosynthesis of this compound and its Regulation

This compound belongs to the macrotetrolide family, and its biosynthesis is closely related to that of nonactin, the parent compound of this class. The biosynthetic gene cluster for nonactin has been studied in Streptomyces griseus and provides a model for understanding this compound biosynthesis.[8][9]

The biosynthesis of the nonactic acid monomer, the building block of macrotetrolides, is thought to involve a type II polyketide synthase (PKS) system.[8] The nonactin biosynthetic gene cluster contains several key genes, including those encoding for the PKS enzymes (nonK and nonJ) and a nonactate synthase (nonS).[8][10]

Regulation of macrotetrolide biosynthesis is complex and involves various regulatory proteins. A key regulator identified within the nonactin biosynthetic gene cluster is nonG, which encodes a TetR family transcriptional regulator.[1] TetR family regulators are known to control the expression of genes involved in a wide range of cellular processes in Streptomyces, including antibiotic production.[11][12] These regulators typically act as repressors, binding to operator regions in the promoter of their target genes and preventing transcription. The binding of a small molecule ligand to the TetR regulator can induce a conformational change, leading to its dissociation from the DNA and allowing gene expression to proceed.

References

- 1. nonG, a constituent of the nonactin biosynthetic gene cluster, regulates nocardamine synthesis in Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces puniceus strain AS13., Production, characterization and evaluation of bioactive metabolites: A new face of this compound as an antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer [mdpi.com]

- 4. Macrotetrolide antibiotics produced by Streptomyces globisporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound from a new producer, Streptomyces badius gz-8, and its antifungal activity against the rubber anthracnose fungus Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Nonactin biosynthesis: the potential nonactin biosynthesis gene cluster contains type II polyketide synthase-like genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nonactin Biosynthesis: the Product of nonS Catalyzes the Formation of the Furan Ring of Nonactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of PAS-LuxR Family Regulators on the Secondary Metabolism of Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A New TetR Family Transcriptional Regulator Required for Morphogenesis in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

Dinactin's Ionophoric Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinactin, a member of the macrotetrolide family of antibiotics, functions as a highly selective ionophore with a pronounced preference for potassium (K⁺) and ammonium (NH₄⁺) cations.[1][2] Its mechanism of action is predicated on its ability to form a lipophilic complex with these ions, facilitating their transport across otherwise impermeable biological membranes. This disruption of cellular and mitochondrial ion gradients leads to a cascade of events, including membrane damage and ATP hydrolysis, ultimately resulting in its antimicrobial and cytotoxic effects.[2][3] This technical guide provides an in-depth exploration of the core mechanisms governing this compound's ionophoric activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Carrier Ionophore Mechanism

This compound operates via a mobile carrier mechanism, a process that can be dissected into several key stages. Unlike channel-forming ionophores that create a continuous pore through the membrane, this compound encapsulates a single ion, traverses the lipid bilayer, and releases the ion on the opposing side.[4][5]

1.1. Ion Dehydration and Complexation: At the membrane-water interface, a cation is stripped of its hydration shell. The this compound molecule, with its flexible backbone, then undergoes a conformational change to coordinate the cation. This process involves the inward pointing of polar carbonyl and ether oxygen atoms to form a coordination sphere around the ion.[6]

1.2. Conformational Reorganization: Upon ion binding, the this compound molecule shifts from a more open, "tweezer-like" conformation to a "cage-like" structure that envelops the cation.[1][7] This conformational change effectively shields the positive charge of the ion and presents a nonpolar, hydrophobic exterior to the lipid environment of the membrane.

1.3. Transmembrane Diffusion: The lipophilic this compound-cation complex is soluble within the hydrophobic core of the lipid bilayer, allowing it to diffuse across the membrane down the electrochemical gradient.[6]

1.4. Decomplexation and Release: On the opposite side of the membrane, the this compound-cation complex releases the ion into the aqueous environment. The free this compound molecule then diffuses back across the membrane to repeat the transport cycle.[4]

References

- 1. On the ionophoric selectivity of nonactin and related macrotetrolide derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Steady-state ion transport by nonactin and trinactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The alternating pattern of stereochemistry in the nonactin macrocycle is required for antibacterial activity and efficient ion binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the ionophoric selectivity of nonactin and related macrotetrolide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ionophoric Profile of Dinactin: A Technical Guide to its Potassium Ion Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action

Dinactin is a neutral carrier ionophore. Its structure contains a central cavity lined with oxygen atoms that can efficiently coordinate with a dehydrated potassium ion. The exterior of the molecule is lipophilic, enabling the this compound-K⁺ complex to dissolve in and diffuse across the lipid bilayer of cell membranes. This transport is a passive process, driven by the electrochemical gradient of the potassium ion.

Quantitative Analysis of Ion Selectivity

The selectivity of an ionophore is quantified by its potentiometric selectivity coefficient (Kpoti,j), which describes the preference of the ionophore for the primary ion (i) over an interfering ion (j). A smaller value for Kpoti,j indicates a higher selectivity for the primary ion. The following table summarizes the selectivity data for Nonactin, a close structural analog of this compound.

| Primary Ion (i) | Interfering Ion (j) | Selectivity Coefficient (Kpoti,j) | Reference |

| NH₄⁺ | K⁺ | ~3.8 | [1] |

| NH₄⁺ | Na⁺ | ~100 | [1] |

| NH₄⁺ | H⁺ | ~150 | [1] |

| K⁺ | Na⁺ | High (exact value not specified) | |

| K⁺ | Mg²⁺ | High (exact value not specified) | |

| K⁺ | Li⁺ | High (exact value not specified) | |

| K⁺ | Ca²⁺ | Very High (exact value not specified) |

Note: The selectivity order for Nonactin is generally reported as K⁺ ≈ NH₄⁺ > Na⁺ > Mg²⁺ > Li⁺ >> Ca²⁺.

Experimental Protocol: Determination of Potentiometric Selectivity Coefficients by the Matched Potential Method (MPM)

The Matched Potential Method (MPM) is a reliable technique for determining the selectivity coefficients of ion-selective electrodes (ISEs) based on neutral ionophores like this compound[2][3]. This method avoids the limitations of the Nicolsky-Eisenman equation, particularly when dealing with ions of different charges[2].

Materials and Reagents

-

This compound (as the ionophore)

-

High-purity salts of the primary ion (e.g., KCl) and interfering ions (e.g., NaCl, RbCl, CsCl)

-

Poly(vinyl chloride) (PVC)

-

Plasticizer (e.g., dioctyl sebacate - DOS)

-

Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

-

Tetrahydrofuran (THF)

-

Reference electrode (e.g., Ag/AgCl)

-

pH/ion meter with high input impedance

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Experimental Workflow

Detailed Steps

-

Preparation of the Ion-Selective Membrane Cocktail:

-

Dissolve this compound, PVC, the plasticizer, and the lipophilic salt in THF in appropriate ratios. A typical composition might be 1-2% ionophore, 30-33% PVC, 65-68% plasticizer, and a specific molar ratio of lipophilic salt relative to the ionophore.

-

-

Fabrication of the Ion-Selective Electrode (ISE):

-

Cast the membrane cocktail into a glass ring on a glass plate and allow the THF to evaporate slowly, forming a thin, flexible membrane.

-

Cut a small disc from the membrane and mount it in an ISE body.

-

Fill the ISE body with an internal filling solution containing a fixed concentration of the primary ion (e.g., 0.1 M KCl).

-

Insert an internal reference electrode (e.g., Ag/AgCl) into the filling solution.

-

-

Conditioning the ISE:

-

Soak the fabricated ISE in a solution of the primary ion (e.g., 0.01 M KCl) for several hours to ensure a stable potential.

-

-

Measurement Procedure:

-

Place the conditioned ISE and an external reference electrode in a reference solution containing a known activity of the primary ion (a'i). Record the stable potential (E₁).

-

Add a specific volume of a higher concentration solution of the primary ion to the reference solution to change its activity to ai. Record the new stable potential (E₂). The change in potential is ΔE = E₂ - E₁.

-

Restore the initial reference solution with activity a'i.

-

Add a solution of the interfering ion (j) to the reference solution until the potential changes by the same amount (ΔE) as observed in the previous step. The activity of the interfering ion in this solution is aj.

-

-

Calculation of the Potentiometric Selectivity Coefficient:

-

The selectivity coefficient, Kpoti,j, is calculated using the following equation[2]: Kpoti,j = (ai - a'i) / aj

-

Conclusion

This compound's high selectivity for potassium ions is a key determinant of its biological activity. The ability to quantify this selectivity through established methods like the Matched Potential Method is crucial for understanding its mechanism of action and for the development of novel therapeutic agents that target ion transport. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this compound and other ionophores. Further research to obtain specific quantitative selectivity data for this compound itself will be invaluable in refining our understanding of this potent molecule.

References

- 1. NH4+ ion-selective microelectrode based on the antibiotics nonactin/monactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the matched potential method for determining the selectivity coefficients of ion-selective electrodes based on neutral ionophores: experimental and theoretical verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonactin - Wikipedia [en.wikipedia.org]

Dinactin Macrotetrolide: A Technical Guide to its Antitumor Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinactin, a macrotetrolide antibiotic produced by Streptomyces species, has emerged as a promising antitumor agent. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these characteristics. This compound exhibits a multi-faceted approach to cancer inhibition, primarily by inducing cell cycle arrest at the G0/G1 phase and targeting cancer stem cells (CSCs). Its activity is underpinned by the modulation of key cellular signaling pathways, including the Wnt/β-catenin pathway. This document synthesizes the available data to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

This compound is a member of the macrotetrolide family of antibiotics, known for their ionophoric properties.[1] Beyond its antimicrobial activities, recent research has highlighted its potent and selective antitumor effects across various cancer cell lines.[2][3] This guide details the molecular mechanisms driving these effects and provides a summary of its efficacy.

Quantitative Data on Antitumor Activity

The cytotoxic and antiproliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a range of efficacy, with particularly high potency observed in non-small cell lung cancer (NSCLC) lines.

| Cell Line | Cancer Type | IC50 | Reference |

| Lu99 | Non-Small Cell Lung Cancer | 2.06 ± 0.21 nM | [1][4] |

| A549 | Non-Small Cell Lung Cancer | 3.26 ± 0.16 nM | [1][4] |

| A549 | Non-Small Cell Lung Cancer | 1.3 µM | [5] |

| HCT-116 | Colon Cancer | 1.1 µM | [5] |

| T47D | Breast Cancer | 1.3 µM | [5] |

| MCF7 | Breast Cancer | 1.5 µM | [5] |

| HepG2 | Liver Cancer | 9.7 µM | [5] |

| HEK-293 | Normal Human Embryonic Kidney | ~80 µM | [2][3] |

Note: The significant difference in IC50 values for the A549 cell line between references[1][4] and[5] may be attributable to variations in experimental conditions and assay methodologies.

Mechanism of Action

This compound's antitumor activity is primarily attributed to two interconnected mechanisms: induction of cell cycle arrest and inhibition of cancer stemness.

G0/G1 Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing a G0/G1 phase cell cycle arrest.[1][4][6] This is achieved through the downregulation of key proteins that govern the G1/S transition.

-

Downregulation of Cyclins and CDKs: Treatment with this compound leads to a significant reduction in the protein expression of Cyclin A, Cyclin B, Cyclin D3, and Cyclin-Dependent Kinase 2 (CDK2).[1][4][6] These proteins are critical for progression through the G1 phase and entry into the S phase of the cell cycle.

Caption: this compound-induced G0/G1 cell cycle arrest pathway.

Inhibition of Cancer Stemness

A crucial aspect of this compound's antitumor potential is its ability to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance, metastasis, and recurrence.[1][4][7]

-

Suppression of CSC Markers: this compound significantly reduces the expression of key CSC markers, including Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1), Nanog, Octamer-binding transcription factor 4 (Oct4), and SRY-Box Transcription Factor 2 (Sox2).[1][7] The downregulation of these transcription factors disrupts the self-renewal and pluripotent properties of CSCs.

Caption: Inhibition of cancer stem cell properties by this compound.

Wnt/β-catenin Signaling Pathway Inhibition

This compound has been identified as an effective inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often hyperactivated in various cancers.[2][5][8] This inhibition is demonstrated by a significant decrease in Top-Flash reporter activity in cancer cells treated with this compound.[8] The downregulation of Cyclin D1, a known downstream target of the Wnt/β-catenin pathway, further supports this mechanism.[2]

Caption: this compound's inhibition of the Wnt/β-catenin signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's antitumor properties.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 µM and 1 µM) and a vehicle control for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Preparation: Treat cells with this compound for 48 hours. Harvest and wash the cells with PBS.

-

Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Caption: Experimental workflow for cell cycle analysis.

Western Blotting

This method is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin A, Cyclin B, Cyclin D3, CDK2, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Tumor Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

-

Cell Seeding: Plate single cells in ultra-low attachment 96-well plates at a density of 100-200 cells per well.

-

Culture Medium: Culture the cells in serum-free cancer stem cell medium supplemented with EGF and bFGF.

-

Treatment: Add this compound at various concentrations (e.g., 0.1 nM and 1.0 nM) to the culture medium.

-

Incubation: Incubate the plates for 10-14 days.

-

Sphere Counting: Count the number of tumor spheres with a diameter greater than 100 µm under a microscope.

Conclusion and Future Directions

This compound demonstrates significant potential as an antitumor agent, with a well-defined mechanism of action involving the induction of G0/G1 cell cycle arrest and the targeted inhibition of cancer stem cells. Its ability to suppress the Wnt/β-catenin signaling pathway further underscores its therapeutic promise. The quantitative data presented herein highlight its high potency, particularly in non-small cell lung cancer cell lines.

While the in vitro evidence is compelling, further research is required to translate these findings into clinical applications. Future studies should focus on:

-

In Vivo Efficacy: Evaluating the antitumor effects of this compound in preclinical animal models, such as patient-derived xenografts, to assess its in vivo potency, pharmacokinetics, and pharmacodynamics.

-

Toxicity Profile: Conducting comprehensive toxicology studies to determine the safety profile of this compound and establish a therapeutic window.

-

Combination Therapies: Investigating the synergistic effects of this compound in combination with existing chemotherapeutic agents or targeted therapies to enhance treatment efficacy and overcome drug resistance.

The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the antitumor properties of this compound and accelerate its development as a novel cancer therapeutic.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Streptomyces puniceus strain AS13., Production, characterization and evaluation of bioactive metabolites: A new face of this compound as an antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of this compound, a macrolide antibiotic, as a natural product-based small molecule targeting Wnt/β-catenin signaling pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effect of Dinactin on Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinactin, a macrotetrolide antibiotic produced by Streptomyces species, is a potent ionophore with high selectivity for monovalent cations, particularly potassium (K⁺).[1] Its well-documented biological activities, including antitumor effects, stem primarily from its ability to disrupt cellular and subcellular ionic homeostasis.[2] A principal target of this compound is the mitochondrion, where it profoundly impacts the integrity of the inner mitochondrial membrane potential (ΔΨm). This guide provides a detailed technical overview of this compound's mechanism of action on mitochondria, summarizes its observed biological effects, presents standardized protocols for its study, and illustrates the core pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a mobile ion carrier, embedding within the lipid bilayer of the inner mitochondrial membrane (IMM). Its cyclic structure creates a polar interior and a lipophilic exterior, allowing it to chelate potassium ions from the intermembrane space. It then shuttles the K⁺ ion across the otherwise impermeable IMM and releases it into the mitochondrial matrix, a process driven by the electrochemical gradient.

The mitochondrial membrane potential is an electrochemical gradient of protons (H⁺) generated by the electron transport chain, resulting in a net negative charge within the mitochondrial matrix relative to the intermembrane space. The influx of positively charged K⁺ ions mediated by this compound directly neutralizes this negative charge, leading to a rapid dissipation, or depolarization, of the mitochondrial membrane potential.[3][4] This collapse of ΔΨm is a critical event that disrupts major mitochondrial functions, including ATP synthesis and calcium homeostasis.[1][2]

References

- 1. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The action of certain antibiotics on mitochondrial, erythrocyte and artificial phospholipid membranes. The role of induced proton permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potassium channel openers depolarize hippocampal mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-stage research on Dinactin's biological activity

An In-depth Technical Guide on the Early-Stage Biological Activity of Dinactin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a macrotetrolide antibiotic, a class of natural products produced by various species of Streptomyces bacteria.[1][2] Structurally, it is a macrocyclic polyester composed of four nonactic acid units. Beyond its well-established role as an antibiotic, early-stage research has illuminated its potential as a potent antitumor agent.[1][3][4] this compound functions as a monovalent cation ionophore, exhibiting high selectivity for potassium and ammonium ions, a characteristic that is believed to contribute to its biological activities.[1][3] This document provides a comprehensive overview of the preclinical research into this compound's biological activity, with a focus on its anticancer properties, mechanisms of action, and the experimental protocols used for its evaluation.

Core Biological Activities and Mechanisms of Action

This compound exhibits a multi-functional biological profile, acting as an antibiotic, an ionophore, and a promising antitumor compound. Its anticancer effects are attributed to several interconnected mechanisms, primarily the induction of cell cycle arrest, inhibition of key oncogenic signaling pathways, and the targeting of cancer stem cells (CSCs).[1][3]

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a highly conserved pathway crucial for cell fate determination, and its dysregulation is a hallmark of numerous cancers, including colorectal and liver cancer.[3][5] Research has identified this compound as a potent inhibitor of this pathway. It has been shown to significantly decrease TCF-dependent β-catenin activity in cancer cells at nanomolar concentrations.[5] A key downstream target of this pathway is Cyclin D1, a protein essential for cell cycle progression. By blocking Wnt/β-catenin signaling, this compound leads to a marked decrease in the expression of Cyclin D1, contributing to its antiproliferative effects.[3][5]

References

- 1. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Identification of this compound, a macrolide antibiotic, as a natural product-based small molecule targeting Wnt/β-catenin signaling pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Biological Activity of the Antibiotic Dinactin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinactin, a macrotetrolide antibiotic, has garnered significant interest within the scientific community for its diverse biological activities, including potent antimicrobial and antitumor properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the producing microorganisms, fermentation and purification protocols, and delves into its mechanisms of action, particularly its role as a cation ionophore and its impact on crucial cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and drug development.

Discovery and Producing Microorganisms

This compound is a secondary metabolite produced by several species of Gram-positive bacteria belonging to the genus Streptomyces. First identified from microbial sources, it is part of the macrotetrolide family of antibiotics, which are characterized by a large lactone ring structure. Various Streptomyces species have been identified as producers of this compound, including:

-

Streptomyces globisporus[1]

-

Streptomyces araujoniae[1]

-

Streptomyces puniceus[1]

-

Streptomyces cavourensis[1]

-

Streptomyces badius[1]

The production of this compound can be achieved in low-cost media cultures, with reported yields of up to 160.8 mg/L, and it is noted for being relatively easy to purify.[1]

Experimental Protocols

Fermentation

While a universally optimized fermentation medium for maximal this compound production is not explicitly detailed in a single source, a general approach for the cultivation of Streptomyces for secondary metabolite production can be outlined. The optimization of nutrient sources and culture conditions is critical for achieving high yields.

General Fermentation Media Components for Streptomyces:

| Component | Typical Concentration Range (g/L) | Purpose |

| Carbon Source | 10 - 40 | Energy and carbon skeleton source |

| Nitrogen Source | 5 - 20 | Amino acid and protein synthesis |

| Phosphate Source | 0.5 - 2 | Nucleic acid and ATP synthesis |

| Trace Elements | Varies | Co-factors for enzymatic reactions |

| Calcium Carbonate | 1 - 5 | pH buffering |

Typical Culture Conditions:

| Parameter | Range |

| Temperature | 28 - 30 °C |

| pH | 6.8 - 7.4 |

| Agitation | 150 - 250 rpm |

| Incubation Time | 7 - 14 days |

Isolation and Purification

The isolation of this compound typically involves a bioassay-guided fractionation approach. The general workflow for extraction and purification is as follows:

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound from Streptomyces culture.

1. Extraction: The fermentation broth is first centrifuged to separate the mycelia from the supernatant. The cell-free supernatant is then subjected to solvent extraction, typically with an equal volume of ethyl acetate. The ethyl acetate phase, containing the secondary metabolites, is collected and concentrated under reduced pressure to yield a crude extract.

2. Silica Gel Column Chromatography: The crude ethyl acetate extract is then subjected to silica gel column chromatography. A gradient elution system is commonly employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Bioassay-Guided Fractionation: The collected fractions are tested for their biological activity (e.g., antimicrobial or cytotoxic activity). Fractions exhibiting the desired activity are pooled for further purification.

4. Preparative High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel column are further purified by preparative HPLC, typically using a reversed-phase column (e.g., C18) and a mobile phase gradient of water and acetonitrile or methanol, to yield pure this compound.

Structure Elucidation and Physicochemical Properties

The structure of this compound has been elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₄₂H₆₈O₁₂ |

| Molecular Weight | 765.0 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in methanol, ethanol, chloroform |

Biological Activity and Mechanism of Action

This compound exhibits a broad range of biological activities, making it a molecule of significant interest for drug development.

Antimicrobial Activity

This compound demonstrates potent activity against a variety of microorganisms. Its mechanism of action as an antibiotic is attributed to its function as a monovalent cation ionophore, with a high selectivity for potassium (K⁺) ions.[1] By binding and transporting these ions across the bacterial cell membrane, it disrupts the electrochemical gradient, leading to mitochondrial dysfunction and ultimately cell death.[1]

Minimum Inhibitory Concentration (MIC) of this compound against selected microorganisms:

| Microorganism | MIC (µg/mL) |

| Mycobacterium tuberculosis | 1.0 |

| Gram-positive bacteria | 0.019 - 0.156 |

| Gram-negative bacteria | 0.019 - 0.156 |

Antitumor Activity

This compound has shown promising antitumor activity against various cancer cell lines. Its anticancer effects are multifaceted and involve the modulation of key cellular signaling pathways.

IC₅₀ Values of this compound against various cancer cell lines:

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT-116 | Colon Cancer | 1.1 |

| A549 | Lung Cancer | 1.3 |

| T47D | Breast Cancer | 1.3 |

| MCF7 | Breast Cancer | 1.5 |

| HepG2 | Liver Cancer | 9.7 |

| HEK-293 | Normal Human Cells | ~80 |

One of the key mechanisms of this compound's antitumor activity is its ability to inhibit the Wnt/β-catenin signaling pathway.[1] This pathway is often hyperactivated in many cancers and plays a crucial role in cell proliferation, differentiation, and survival.

Inhibition of Wnt/β-catenin Signaling by this compound

References

Methodological & Application

Dinactin Solution Preparation for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinactin, a macrotetrolide antibiotic produced by Streptomyces species, has garnered significant interest in the scientific community for its diverse biological activities. It functions as a potent ionophore with high selectivity for monovalent cations and has demonstrated promising antitumor properties.[1][2] In vitro studies have revealed its ability to inhibit cancer cell proliferation, induce cell cycle arrest, and suppress cancer stemness, making it a valuable tool for cancer research and a potential candidate for drug development.[1][3] This document provides detailed protocols for the preparation of this compound solutions for various in vitro assays and summarizes its effects on different cell lines.

Physicochemical Properties and Solubility

This compound is a solid powder that is soluble in dimethyl sulfoxide (DMSO).[4][5] For in vitro experiments, it is crucial to prepare a stock solution in a suitable solvent and then dilute it to the desired working concentration in the appropriate cell culture medium.

Data Presentation: Efficacy of this compound in In Vitro Assays

The following tables summarize the inhibitory concentrations of this compound against various cancer cell lines and bacterial strains.

Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| Lu99 | Non-Small Cell Lung Cancer | 2.06 ± 0.21 nM | [1] |

| A549 | Non-Small Cell Lung Cancer | 3.26 ± 0.16 nM | [1] |

| HCT-116 | Colon Cancer | 1.1 µM | [2] |

| T47D | Breast Cancer | 1.3 µM | [2] |

| MCF7 | Breast Cancer | 1.5 µM | [2] |

| HepG2 | Liver Cancer | 9.7 µM | [2] |

| HEK-293 | Normal Human Embryonic Kidney | ~80 µM | [5] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Reference |

| M. tuberculosis (ATCC 25177) | 1 | [2] |

| S. epidermidis (ATCC 12228) | 0.039 | [2] |

| M. luteus (ATCC 10240) | 0.019 | [2] |

| S. aureus (ATCC 35923) | 0.078 | [2] |

| E. faecalis (ATCC 51299) | 0.078 | [2] |

| B. subtilis (ATCC 11774) | 0.156 | [2] |

| E. coli (ATCC 10536) | 0.156 | [2] |

| P. aeruginosa (ATCC 10145) | 0.156 | [2] |

| K. pneumonia (ATCC BAA-2146) | 0.156 | [2] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Microcentrifuge tubes or vials, sterile

Procedure:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder using its molecular weight (764.99 g/mol ).

-

Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C can aid dissolution.[4]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for long-term storage (months to years).[5]

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

Materials:

-

This compound stock solution (from Protocol 1)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.

Procedure:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final working concentrations.

-

Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control (medium with the same concentration of DMSO) is included in all experiments.

-

-

For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:100 dilution.

-

Use the freshly prepared working solutions immediately for treating cells in in vitro assays.

Protocol 3: Cell Viability Assay (MTT Assay)

Methodology:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).[1][2]

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Methodology:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with the desired concentrations of this compound (e.g., 0.1 µM and 1 µM) for a specific duration (e.g., 48 hours).[1]

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[1]

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Protocol 5: Tumor-Sphere Formation Assay

Methodology:

-

Seed single cells in ultra-low attachment 96-well plates at a low density (e.g., 500 cells/well) in a serum-free cancer stem cell culture medium.[3]

-

Add this compound at very low concentrations (e.g., 0.1 nM and 1 nM) to the wells.[1]

-

Incubate the plates for an extended period (e.g., 14 days) to allow for tumor-sphere formation.[1]

-

Count the number of spheres with a diameter greater than a certain threshold (e.g., 100 µm) under a microscope.[1]

-

The reduction in the number and size of tumor-spheres indicates an inhibitory effect on cancer stem-like cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its in vitro evaluation.

Caption: this compound's multifaceted mechanism of action.

Caption: General workflow for in vitro evaluation of this compound.

Caption: this compound-mediated cell cycle arrest.

References

Dinactin: Application Notes and Protocols for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinactin, a macrolide antibiotic produced by Streptomyces species, has emerged as a potent anti-cancer agent with multifaceted mechanisms of action.[1][2][3] It exhibits cytotoxic effects across a range of cancer cell lines, primarily through the induction of cell cycle arrest, inhibition of cancer stemness, and modulation of key signaling pathways.[3][4] Notably, this compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cancer cell proliferation and survival.[1][3][5] This document provides detailed application notes on the effective concentrations of this compound and comprehensive protocols for key experimental assays to evaluate its anti-cancer activity.

Data Presentation: Effective Concentrations of this compound (IC50)

The half-maximal inhibitory concentration (IC50) of this compound varies significantly among different cancer cell lines, highlighting the importance of empirical determination for each line of interest. The following table summarizes reported IC50 values.

| Cancer Cell Line | Cancer Type | IC50 Concentration | Reference |

| Lu99 | Non-Small Cell Lung Cancer | 2.06 ± 0.21 nM | [4][6] |

| A549 | Non-Small Cell Lung Cancer | 3.26 ± 0.16 nM | [4][6] |

| HCT-116 | Colon Cancer | 1.1 µM | [2][7] |

| T47D | Breast Cancer | 1.3 µM | [7] |

| MCF7 | Breast Cancer | 1.5 µM | [7] |

| HepG2 | Liver Cancer | 9.7 µM | [7] |

| Normal Cell Line | |||

| HEK-293 | Human Embryonic Kidney | ~80 µM | [6][7] |

Mechanism of Action: Signaling Pathways

This compound exerts its anti-neoplastic effects through several mechanisms, with the inhibition of the Wnt/β-catenin signaling pathway being a key aspect. In the absence of Wnt signaling, β-catenin is targeted for degradation by a destruction complex. Upon Wnt activation, this degradation is inhibited, leading to β-catenin accumulation and translocation to the nucleus, where it activates target gene expression involved in cell proliferation. This compound effectively blocks this pathway, leading to decreased proliferation.[1][5]

Furthermore, this compound induces G0/G1 phase cell cycle arrest by downregulating cyclins A, B, D3, and cdk2.[1][4][8] It also demonstrates the ability to inhibit cancer stem cell (CSC) properties by reducing the formation of tumor-spheres and suppressing the expression of CSC markers such as ALDH1A1, Nanog, Oct4, and Sox2.[4][8]

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound's anti-cancer effects.

Caption: this compound's inhibition of the canonical Wnt/β-catenin signaling pathway.

Experimental Protocols

MTT Assay for Cell Viability and IC50 Determination

This protocol is used to assess cell metabolic activity as an indicator of viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice.[9][10]

-

Rehydration and Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.[10]

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[11]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[11]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Tumor Sphere Formation Assay for Cancer Stemness

This assay assesses the self-renewal capacity of cancer stem cells.

Materials:

-

Cancer cell lines (e.g., Lu99, A549)

-

Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)[12][13]

-

Ultra-low attachment 96-well plates

-

This compound

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the cancer cells.

-

Seeding: Seed the cells at a low density (e.g., 500 cells/well) in 200 µL of serum-free sphere-forming medium in ultra-low attachment 96-well plates.[12]

-

Treatment: Add this compound at the desired concentrations (e.g., 0.1 nM, 1 nM) to the wells.

-

Incubation: Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator. Add fresh medium with this compound every 3-4 days.

-

Sphere Counting and Sizing: Count the number of tumor spheres (typically >50-100 µm in diameter) in each well using a microscope. The size of the spheres can also be measured.

-

Data Analysis: Compare the number and size of tumor spheres in the this compound-treated wells to the control wells to assess the inhibition of cancer stem cell self-renewal.

Conclusion

This compound presents a promising avenue for anti-cancer drug development due to its potent and selective cytotoxicity against various cancer cell lines. The provided protocols offer a standardized framework for researchers to investigate the efficacy and mechanism of action of this compound in their specific cancer models. Careful adherence to these methodologies will ensure reproducible and reliable data, contributing to a deeper understanding of this compound's therapeutic potential.

References

- 1. Identification of this compound, a macrolide antibiotic, as a natural product-based small molecule targeting Wnt/β-catenin signaling pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 5. researchgate.net [researchgate.net]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. wp.uthscsa.edu [wp.uthscsa.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Isolation of cancer stem cells by sphere formation assay [protocols.io]

Dinactin Treatment Protocol for NSCLC Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinactin, a macrotetrolide antibiotic derived from Streptomyces species, has emerged as a potent anti-tumor agent with significant activity against non-small cell lung cancer (NSCLC).[1][2] This natural secondary metabolite exhibits a multi-faceted mechanism of action, primarily inducing cell cycle arrest and inhibiting cancer stemness, making it a promising candidate for further investigation in NSCLC therapy.[1][2][3]

This compound's primary mode of action in NSCLC cells is the induction of G0/G1 phase cell cycle arrest.[1][4] This is achieved through the downregulation of key cell cycle regulatory proteins, including cyclins A, B, and D3, as well as cyclin-dependent kinase 2 (cdk2).[1][4] Furthermore, this compound has been shown to suppress the properties of cancer stem cells (CSCs), which are implicated in tumor recurrence and chemoresistance.[1][3] This is evidenced by a reduction in the formation and size of tumor spheres and the downregulation of CSC markers such as ALDH1A1, Nanog, Oct4, and Sox2.[1] Notably, this compound demonstrates cancer-specific cytotoxicity, with significantly lower IC50 values in NSCLC cell lines compared to normal fibroblast cells.[1][5]

These application notes provide a detailed protocol for the treatment of NSCLC cell lines with this compound, outlining methodologies for assessing its effects on cell viability, cell cycle progression, and cancer stemness.

Data Summary

The following tables summarize the quantitative data reported for the effects of this compound on NSCLC cell lines.

Table 1: IC50 Values of this compound in NSCLC Cell Lines

| Cell Line | Histological Type | IC50 (nM) |

| Lu99 | Large Cell Carcinoma | 2.06 ± 0.21 |

| A549 | Adenocarcinoma | 3.26 ± 0.16 |

| Data from Rawangkan et al., 2022.[1] |

Table 2: Effect of this compound on Cell Cycle Distribution in NSCLC Cells (48h treatment)

| Cell Line | Treatment | % of Cells in G0/G1 Phase |

| Lu99 | Control | 64.57 ± 1.46 |

| 0.1 µM this compound | 74.4 ± 3.96 | |

| 1 µM this compound | 72.97 ± 2.15 | |

| A549 | Control | 37.50 ± 0.71 |

| 0.1 µM this compound | 54.20 ± 5.73 | |

| 1 µM this compound | 53.97 ± 7.77 | |

| Data from Rawangkan et al., 2022.[1] |

Table 3: Effect of this compound on Tumor Sphere Formation in NSCLC Cells (14-day treatment)

| Cell Line | Treatment | Average Size of Tumor Spheres (µm) | % Inhibition of Size |

| Lu99 | Control | 175.54 ± 55.78 | - |

| 1 nM this compound | 128.82 ± 20.07 | 26.6% | |

| A549 | Control | 158.72 ± 47.40 | - |

| 1 nM this compound | 134.87 ± 25.71 | 15.0% | |

| Data from Rawangkan et al., 2022.[1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in NSCLC cells and a general experimental workflow for its evaluation.

References

Application Note: Flow Cytometry Analysis of Cell Cycle Arrest by Dinactin

Audience: This document is intended for researchers, scientists, and drug development professionals investigating the effects of chemical compounds on cell cycle progression.

Introduction

Dinactin is a macrotetrolide antibiotic that has been identified as a promising antitumor agent.[1][2][3] Its mechanism of action involves the induction of cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines.[1][2][3] This cell cycle inhibition is attributed to the downregulation of key regulatory proteins, including cyclins A, B, and D3, as well as cyclin-dependent kinase 2 (cdk2).[1][2][3] This application note provides a comprehensive guide to analyzing this compound-induced cell cycle arrest using flow cytometry, a powerful technique for quantifying DNA content and determining the distribution of cells in different phases of the cell cycle.[4][5][6][7] The following sections include quantitative data from studies on non-small cell lung cancer (NSCLC) cells, a detailed experimental protocol, and visual diagrams of the associated signaling pathway and experimental workflow.

Data Presentation

The table below summarizes the effect of this compound on the cell cycle distribution of Lu99 and A549 NSCLC cell lines following a 48-hour treatment period. The data clearly demonstrates an accumulation of cells in the G0/G1 phase upon treatment with this compound.

| Cell Line | Treatment | % of Cells in G0/G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) |

| Lu99 | Control | 64.57 ± 1.46 | Data not specified in source | 21.60 ± 1.61 |

| This compound (0.1 µM) | 74.4 ± 3.96 | Data not specified in source | 12.36 ± 5.37 | |

| This compound (1 µM) | 72.97 ± 2.15 | Data not specified in source | 14.07 ± 2.42 | |

| A549 | Control | 37.50 ± 0.71 | Data not specified in source | Data not specified in source |

| This compound (0.1 µM) | 54.20 ± 5.73 | Data not specified in source | Data not specified in source | |

| This compound (1 µM) | 53.97 ± 7.77 | Data not specified in source | Data not specified in source |

Note: The source study indicated no significant change in the S phase for Lu99 cells and no discernible changes in the S and G2/M phases for A549 cells under these conditions.[1]

Signaling Pathway of this compound-Induced G0/G1 Cell Cycle Arrest

This compound exerts its effect on the cell cycle by targeting key proteins that regulate the G1 to S phase transition. The diagram below illustrates the inhibitory action of this compound on this pathway.

Caption: this compound induces G0/G1 arrest by inhibiting key cell cycle proteins.

Experimental Protocol: Flow Cytometry Analysis of Cell Cycle

This protocol provides a step-by-step method for the analysis of cell cycle distribution using propidium iodide (PI) staining.

Materials:

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) Staining Solution (50 µg/mL in PBS)

-

RNase A Solution (100 µg/mL in PBS)

-

Flow cytometry tubes (e.g., 5 mL polystyrene or polypropylene tubes)

-

Centrifuge

-

Vortex mixer

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells of interest (e.g., A549 or Lu99) in appropriate culture dishes or flasks.

-

Allow cells to attach and grow to the desired confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 µM and 1 µM) and a vehicle control for the specified duration (e.g., 48 hours).

-

-

Cell Harvesting:

-

Gently aspirate the culture medium.

-

Wash the cells once with PBS.

-

Harvest the cells using trypsin-EDTA.

-

Transfer the cell suspension to a conical tube and centrifuge at approximately 300 x g for 5 minutes to pellet the cells.[5]

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise. This helps to prevent cell clumping.[6]

-

Incubate the cells in 70% ethanol for at least 2 hours at 4°C. For long-term storage, cells can be kept at -20°C for several weeks.[6]

-

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5-10 minutes. Fixed cells are less dense and require a higher centrifugation force to pellet.

-

Carefully decant the ethanol.

-

Wash the cell pellet twice with cold PBS, centrifuging after each wash.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, ensuring that the PI dye specifically binds to DNA.[7]

-

Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[6]

-

-

Flow Cytometry Analysis:

-

Before analysis, gently filter the cell suspension through a 35-50 µm nylon mesh to remove any cell aggregates.

-

Analyze the samples on a flow cytometer.

-

Collect data for at least 10,000-20,000 single-cell events per sample.

-

Use appropriate gating strategies to exclude doublets and debris.

-

The DNA content is measured by the fluorescence intensity of the PI signal. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

-

Experimental Workflow

The following diagram provides a visual representation of the experimental steps for analyzing this compound-induced cell cycle arrest.

Caption: Workflow for flow cytometry analysis of cell cycle arrest.

References

- 1. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound: A New Antitumor Antibiotic with Cell Cycle Progression and Cancer Stemness Inhibiting Activities in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

Dinactin in Patch Clamp Electrophysiology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinactin, a macrocyclic tetranactone antibiotic isolated from Streptomyces species, is a member of the macrotetrolide family of ionophores. It functions as a highly selective ionophore for monovalent cations, with a pronounced preference for potassium (K⁺) and ammonium (NH₄⁺) ions.[1] This property allows this compound to permeabilize cell membranes to these ions, thereby altering the membrane potential and ion gradients. While extensively studied for its antimicrobial and anticancer properties, its direct application in patch clamp electrophysiology is not well-documented in publicly available literature.

These application notes provide a comprehensive guide for utilizing this compound in patch clamp studies. Due to the lack of established specific protocols, the following sections detail inferred methodologies based on this compound's known biological activities and on protocols for similar potassium ionophores, such as valinomycin. These notes are intended to serve as a starting point for researchers to develop and optimize their own experimental designs.

Principle of Action in Electrophysiology

In the context of patch clamp studies, this compound can be employed as a pharmacological tool to manipulate the potassium conductance of a cell's membrane. By inserting into the lipid bilayer, this compound forms a mobile carrier that facilitates the transport of potassium ions across the membrane, down their electrochemical gradient. This induced potassium permeability can be used to:

-

Clamp the membrane potential near the potassium equilibrium potential (Erev, K⁺): This is useful for studying the activity of other ion channels at a stable, hyperpolarized membrane potential.

-

Investigate the role of potassium gradients in cellular processes: By altering intracellular or extracellular potassium concentrations in the presence of this compound, researchers can study the impact of potassium fluxes on cell signaling, excitability, and other physiological functions.

-

Study the biophysical properties of this compound-mediated ion transport: Patch clamp can be used to characterize the kinetics and selectivity of ion transport by this compound itself.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various biological assays. These values can help in determining a suitable concentration range for patch clamp experiments. It is important to note that the effective concentration in a patch clamp experiment may differ and should be determined empirically.

| Parameter | Cell Line/Organism | Value | Reference |

| IC₅₀ (Antiproliferative) | Lu99 (Non-small cell lung cancer) | 2.06 ± 0.21 nM | [2] |

| A549 (Non-small cell lung cancer) | 3.26 ± 0.16 nM | [2] | |

| HCT-116 (Colon carcinoma) | 1.1 µM | [3] | |

| T47D (Breast ductal carcinoma) | 1.3 µM | [3] | |

| MCF7 (Breast adenocarcinoma) | 1.5 µM | [3] | |

| HepG2 (Hepatocellular carcinoma) | 9.7 µM | [3] | |

| HEK-293 (Human embryonic kidney) | 80 µM | [3] | |

| EC₅₀ (Antifungal) | Colletotrichum gloeosporioides | 2.55 µg/mL | [4] |

| Minimum Inhibitory Concentration (MIC) (Antibacterial) | M. tuberculosis | 1 µg/mL | [3] |

| S. epidermidis | 0.039 µg/mL | [3] | |

| M. luteus | 0.019 µg/mL | [3] |

Experimental Protocols

Note: The following protocols are inferred and should be optimized for the specific cell type and experimental question.

Protocol 1: Whole-Cell Patch Clamp to Investigate the Effect of this compound on Membrane Potential

This protocol is designed to assess the ability of this compound to alter the resting membrane potential of a cell.

1. Materials:

-

Cells: Any cultured cell line or primary cell type suitable for patch clamp.

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

-

This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in a suitable solvent like DMSO. Store at -20°C.

-

Patch Clamp Rig: Microscope, amplifier, micromanipulator, data acquisition system.

2. Procedure:

-

Prepare cells for patch clamp recording according to standard laboratory procedures.

-

Prepare fresh working dilutions of this compound in the extracellular solution on the day of the experiment. A starting concentration range of 10 nM to 1 µM is recommended based on the available IC₅₀ data.

-

Establish a stable whole-cell recording in the current-clamp mode using the standard intracellular and extracellular solutions.

-

Record the resting membrane potential (RMP) for a stable baseline period (e.g., 2-5 minutes).

-

Perfuse the bath with the extracellular solution containing the desired concentration of this compound.

-

Continuously record the membrane potential to observe any changes induced by this compound. The membrane potential is expected to hyperpolarize towards the potassium equilibrium potential.

-

After a stable effect is observed, wash out the this compound by perfusing with the standard extracellular solution and monitor for reversal of the effect.

-

(Optional) To confirm the potassium-dependent effect, repeat the experiment with a high potassium extracellular solution (e.g., 50 mM KCl, with adjusted NaCl to maintain osmolarity). In this condition, the this compound-induced change in membrane potential should be smaller.

Protocol 2: Perforated-Patch Clamp to Study Ion Channel Activity in the Presence of this compound

This protocol uses the perforated-patch configuration to maintain the integrity of intracellular signaling pathways while investigating the effect of this compound.

1. Materials:

-

Same as Protocol 1, with the addition of a perforating agent.

-

Perforating Agent: Amphotericin B or Gramicidin.

-

Intracellular (Pipette) Solution for Perforated Patch (in mM): 140 KCl, 10 NaCl, 10 HEPES. Adjust pH to 7.2 with KOH.

-

Perforating Agent Stock Solution: Prepare a stock solution of Amphotericin B (e.g., 60 mg/mL in DMSO) or Gramicidin (e.g., 20 mg/mL in DMSO).

2. Procedure:

-

Prepare the intracellular solution and add the perforating agent immediately before use. A typical final concentration for Amphotericin B is 240 µg/mL and for Gramicidin is 50-100 µg/mL. Sonicate briefly to aid dissolution.

-

Back-fill the patch pipette with the perforating agent-containing intracellular solution, being careful to avoid introducing it to the very tip (tip-dipping in perforating agent-free solution can help achieve a better seal).

-

Approach a cell and form a giga-ohm seal.

-